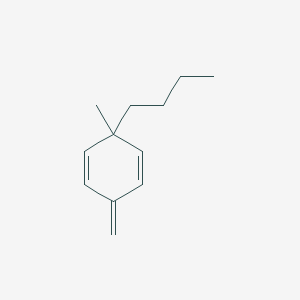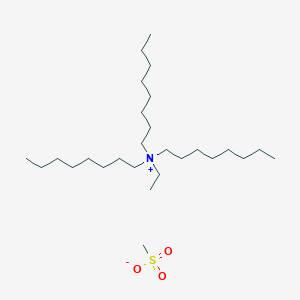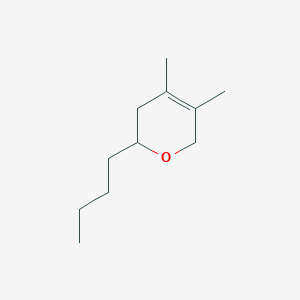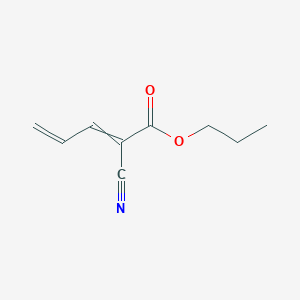
3-Butyl-3-methyl-6-methylidenecyclohexa-1,4-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Butyl-3-methyl-6-methylidenecyclohexa-1,4-diene is a cyclic hydrocarbon with a unique structure that includes both alkyl and alkene substituents. This compound is part of the cycloalkane family, which are cyclic hydrocarbons with carbon atoms arranged in a ring structure. The presence of both butyl and methyl groups, along with a methylene group, makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-3-methyl-6-methylidenecyclohexa-1,4-diene typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Diels-Alder reaction, where a diene and a dienophile react to form a six-membered ring. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Butyl-3-methyl-6-methylidenecyclohexa-1,4-diene undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of epoxides or other oxygenated derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often resulting in the formation of saturated hydrocarbons.
Substitution: This reaction involves the replacement of one functional group with another, such as halogenation, where a hydrogen atom is replaced by a halogen.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxygen or ozone for oxidation, and halogens like chlorine or bromine for substitution reactions. The reaction conditions vary depending on the desired product, but they often involve specific temperatures, pressures, and catalysts to achieve optimal results .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides or alcohols, while reduction may produce alkanes. Substitution reactions can result in halogenated derivatives of the original compound.
Scientific Research Applications
3-Butyl-3-methyl-6-methylidenecyclohexa-1,4-diene has several scientific research applications, including:
Chemistry: It is used as a model compound to study the reactivity and stability of cycloalkanes and conjugated dienes.
Biology: Its derivatives are investigated for potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the synthesis of polymers and other advanced materials due to its unique structural properties
Mechanism of Action
The mechanism of action of 3-Butyl-3-methyl-6-methylidenecyclohexa-1,4-diene involves its interaction with various molecular targets and pathways. For example, in oxidation reactions, the compound undergoes electron transfer processes that lead to the formation of reactive intermediates. These intermediates can further react to form stable products. The specific pathways and targets depend on the type of reaction and the conditions under which it occurs .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Butyl-3-methyl-6-methylidenecyclohexa-1,4-diene include other cycloalkanes and conjugated dienes, such as:
Cyclohexane: A simple cycloalkane with a six-membered ring.
1,3-Butadiene: A conjugated diene with two double bonds separated by a single bond.
Cyclooctadiene: A cycloalkane with two double bonds in an eight-membered ring.
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of alkyl and alkene substituents, which confer distinct reactivity and stability characteristics.
Properties
CAS No. |
84004-90-0 |
|---|---|
Molecular Formula |
C12H18 |
Molecular Weight |
162.27 g/mol |
IUPAC Name |
3-butyl-3-methyl-6-methylidenecyclohexa-1,4-diene |
InChI |
InChI=1S/C12H18/c1-4-5-8-12(3)9-6-11(2)7-10-12/h6-7,9-10H,2,4-5,8H2,1,3H3 |
InChI Key |
XWUAIUAHGSMQNO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1(C=CC(=C)C=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2H-1,2,3-triazol-2-yl)methoxy]phenol](/img/structure/B14429423.png)



![N-[(2R,3S)-3-(2,5-Dihydroxyphenyl)-5-hydroxy-3-methyl-2,3-dihydro-1-benzofuran-2-yl]-N-methylpropanamide](/img/structure/B14429452.png)



![Benzoxazole, 2-[(2-pyridinylmethyl)thio]-](/img/structure/B14429484.png)
![Methyl [3-chloro-4-(3,4-dimethylphenoxy)phenyl]carbamate](/img/structure/B14429487.png)
![N-[methoxy(phenyl)boranyl]-N-propan-2-ylpropan-2-amine](/img/structure/B14429488.png)



